molecular formula C6H14ClNO5 B6283566 (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride CAS No. 6730-09-2

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride

Cat. No. B6283566
CAS RN: 6730-09-2
M. Wt: 215.6
InChI Key:
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Description

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride, commonly referred to as ‘3S4R5S6R-HMT’, is a synthetic compound that is widely used in scientific research. It is a derivative of amino alcohols and has a wide range of applications in the fields of biochemistry, physiology, and pharmacy. It has been used in studies to investigate the effects of drugs on metabolic pathways, as well as to explore the mechanisms of action of various drugs.

Scientific Research Applications

3S4R5S6R-HMT has a wide range of applications in scientific research. It has been used in studies to investigate the effects of drugs on metabolic pathways, as well as to explore the mechanisms of action of various drugs. It has also been used to study the effects of drugs on the central nervous system, as well as to explore the potential for drug-drug interactions. Additionally, it has been used in studies to investigate the effects of drugs on the cardiovascular system, as well as to explore the potential for drug-disease interactions.

Mechanism of Action

The exact mechanism of action of 3S4R5S6R-HMT is not fully understood. However, it is believed to interact with a variety of proteins and enzymes involved in metabolic pathways. It is thought to inhibit the activity of certain enzymes, thus preventing the metabolism of certain drugs. Additionally, it is thought to interact with certain receptors in the brain, which may lead to changes in behavior or mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3S4R5S6R-HMT are not fully understood. However, it is believed to cause changes in the activity of certain enzymes and proteins involved in metabolic pathways. It is also thought to interact with certain receptors in the brain, which may lead to changes in behavior or mood. Additionally, it is thought to affect the cardiovascular system, as well as the immune system.

Advantages and Limitations for Lab Experiments

The use of 3S4R5S6R-HMT in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a useful tool for exploring the effects of drugs on metabolic pathways, as well as for exploring the mechanisms of action of various drugs.
On the other hand, there are several limitations to using 3S4R5S6R-HMT in laboratory experiments. The exact mechanism of action of this compound is not fully understood, and it is not known how it interacts with certain proteins and enzymes involved in metabolic pathways. Additionally, it is not known how it interacts with certain receptors in the brain, which may lead to changes in behavior or mood.

Future Directions

There are several potential future directions for research involving 3S4R5S6R-HMT. One potential direction is to further explore the mechanism of action of this compound, as well as its interactions with proteins and enzymes involved in metabolic pathways. Additionally, further research could be done to explore the effects of this compound on the central nervous system, as well as its potential for drug-drug interactions. Additionally, further research could be done to explore the effects of this compound on the cardiovascular system, as well as its potential for drug-disease interactions. Finally, further research could be done to explore the potential for using 3S4R5S6R-HMT as a therapeutic agent.

Synthesis Methods

3S4R5S6R-HMT is synthesized through a three-step process. The first step involves the reaction of 6-methylene-2,4,5-trihydroxyphenol with hydrochloric acid. This reaction yields the corresponding hydrochloride salt, which is then reacted with ammonia to form 3S4R5S6R-HMT. Finally, the compound is treated with acetic anhydride and heated to yield the final product. The entire process is relatively simple and has been used in various scientific studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride involves the protection of a suitable sugar derivative, followed by selective oxidation and reduction reactions to obtain the desired compound.", "Starting Materials": [ "D-glucose", "Hydroxylamine hydrochloride", "Sodium borohydride", "Sodium periodate", "Sodium metabisulfite", "Hydrochloric acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Protection of D-glucose with acetonide to form 1,2:5,6-di-O-isopropylidene-D-glucose", "Oxidation of the protected glucose with sodium periodate to form 2,3:4,5-di-O-isopropylidene-D-glucosone", "Reduction of the glucosone with sodium borohydride to form 2,3:4,5-di-O-isopropylidene-D-glucitol", "Selective oxidation of the primary alcohol of the glucitol with sodium periodate to form 2,3:4,5-di-O-isopropylidene-D-glucono-1,5-lactone", "Reduction of the lactone with sodium borohydride to form (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol", "Quenching of the reaction mixture with hydrochloric acid to obtain (3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride", "Purification of the product by recrystallization from methanol and drying under vacuum", "Characterization of the product by various spectroscopic techniques" ] }

CAS RN

6730-09-2

Product Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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